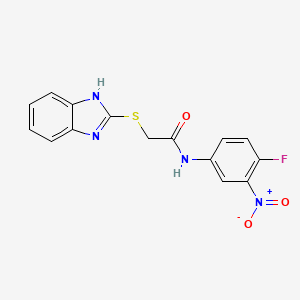

2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O3S/c16-10-6-5-9(7-13(10)20(22)23)17-14(21)8-24-15-18-11-3-1-2-4-12(11)19-15/h1-7H,8H2,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLAUQPIWAEVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: This compound can be synthesized through several routes, typically involving the reaction of benzimidazole derivatives with thioacetic acid derivatives. For example, the condensation of 2-mercaptobenzimidazole with N-(4-fluoro-3-nitrophenyl)acetamide under controlled conditions can yield the desired compound.

Reaction Conditions: Optimal reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and the application of heat to drive the reaction to completion. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction rate.

Industrial Production Methods: For large-scale production, continuous flow reactors and optimized catalysts may be employed to increase yield and efficiency. Scale-up often requires careful consideration of reaction kinetics and safety protocols to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the benzimidazole moiety, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group, significantly altering the compound's reactivity and applications.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro and nitro-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles such as sodium azide in polar solvents.

Major Products:

Oxidation products include sulfoxides and sulfones.

Reduction products mainly involve amino derivatives.

Substitution products vary depending on the substituents introduced but may include azides or other substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various acetamides. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure of the synthesized compounds. For instance, the appearance of specific functional groups in the IR spectrum indicates successful synthesis, while NMR provides detailed information about the molecular environment of hydrogen atoms within the compound .

Antimicrobial Activity

Research has indicated that derivatives of 2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The presence of the nitro group is thought to enhance its cytotoxic activity by generating reactive oxygen species (ROS), which can lead to cancer cell death .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro assays indicate that it inhibits key enzymes involved in mycobacterial metabolism, such as isocitrate lyase and pantothenate synthetase. Furthermore, in vivo studies using mouse models have confirmed its efficacy in reducing bacterial load .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Evaluation : A study synthesized a series of benzimidazole derivatives, including the target compound, and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency .

- Cytotoxicity Assays : In another study, various concentrations of the compound were tested on different cancer cell lines. The findings revealed that higher concentrations significantly inhibited cell proliferation and induced apoptotic pathways .

- Antitubercular Screening : A comprehensive screening against Mycobacterium tuberculosis revealed that the compound significantly reduced bacterial growth in vitro, leading to further investigations into its potential as a therapeutic agent for tuberculosis .

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within biological systems. For instance, in microbial cells, it can intercalate with DNA, disrupting replication and transcription processes. In cancer cells, it can inhibit key enzymes involved in cell cycle progression, leading to cell death. The benzimidazole core plays a crucial role in its activity, facilitating strong interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structural Differences : W1 replaces the acetamide’s 4-fluoro-3-nitrophenyl group with a 2,4-dinitrophenyl-benzamide structure. The additional nitro group and benzamide linkage may increase steric bulk and electron-withdrawing effects.

- Activity: W1 demonstrates notable antimicrobial and anticancer activity, attributed to the benzimidazole-thioether’s ability to disrupt enzyme function or DNA synthesis. Its dinitrophenyl group likely enhances target binding through hydrophobic interactions .

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)

- Activity: A2 exhibits antibacterial activity against Klebsiella pneumoniae (MIC = 512 µg/mL), outperforming its non-chlorinated precursor (MIC = 1024 µg/mL). Molecular docking suggests the chloro atom stabilizes interactions with penicillin-binding proteins (PBPs) .

- Pharmacokinetics : A2 shows favorable oral absorption and low cytotoxicity, highlighting the importance of halogen atoms in optimizing drug-like properties .

Benzothiazole Derivatives (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide)

- Structural Differences : These compounds replace benzimidazole with benzothiazole, a sulfur-containing heterocycle with distinct electronic properties. Substituents like triazoles or imidazoles on the thioether chain modulate activity.

- Activity : Benzothiazole derivatives are potent against cancer cells and microbes, leveraging the thiazole ring’s affinity for kinases or microbial enzymes. Activity varies with alkoxy chain length and azole type .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (Patent Compounds)

- Structural Differences : These feature trifluoromethyl or methoxy groups on the benzothiazole ring, increasing lipophilicity and metabolic stability compared to the nitro-fluoro substituent in the target compound.

- The trifluoromethyl group is a common strategy to resist oxidative metabolism .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Differences : A thiazole ring replaces benzimidazole, and the phenyl group bears chlorine substituents. The dihedral angle between aromatic rings (61.8°) influences conformational flexibility.

- Chlorine atoms enhance electrophilicity, possibly improving enzyme inhibition .

Comparative Analysis Table

Biological Activity

The compound 2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide is a derivative of benzimidazole, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with substituted acetamides. The characterization of the synthesized compounds is performed using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm their structural integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.27 µM |

| Escherichia coli | 2.54 µM |

| Klebsiella pneumoniae | 2.60 µM |

These values indicate that the compound exhibits potent antimicrobial effects comparable to established antibiotics .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly against human colorectal carcinoma cell lines (e.g., HCT116). The results from the Sulforhodamine B (SRB) assay revealed promising outcomes:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.85 |

| Standard Drug (5-FU) | 9.99 |

The lower IC50 value indicates that the compound is more effective than the standard drug in inhibiting cancer cell proliferation .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, it was found that the presence of a nitro group significantly enhances antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Antitumor Studies : In vitro tests on lung cancer cell lines demonstrated that compounds similar to this compound showed high potential in inhibiting tumor growth, indicating its applicability in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.